Home > Products > Screening Compounds P114103 > beta-Amyloid (1-11)
beta-Amyloid (1-11) - 190436-05-6

beta-Amyloid (1-11)

Catalog Number: EVT-242792
CAS Number: 190436-05-6
Molecular Formula: C₅₆H₇₆N₁₆O₂₂
Molecular Weight: 1325.30
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
β-amyloid (1-11) is a fragment of Amyloid-β peptide, maybe used in the research of neurological disease.
Source

Beta-Amyloid peptides are produced through the enzymatic cleavage of amyloid precursor protein by beta-secretase and gamma-secretase. This process can yield various lengths of beta-amyloid, with beta-Amyloid (1-40) and beta-Amyloid (1-42) being the most studied forms. The shorter fragments, including beta-Amyloid (1-11), are often used in research to understand the early stages of aggregation and their potential neurotoxic effects.

Classification

Beta-Amyloid (1-11) falls under the classification of neuropeptides and is specifically categorized as an amyloidogenic peptide. It is part of a broader group of peptides that are associated with neurodegenerative diseases, particularly Alzheimer's disease.

Synthesis Analysis

Methods

The synthesis of beta-Amyloid (1-11) can be achieved through solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to form the desired peptide chain. A common approach involves using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where each amino acid is protected during synthesis to prevent unwanted reactions.

Technical Details

In a typical synthesis protocol, the resin-bound peptide is subjected to deprotection steps using trifluoroacetic acid. Following deprotection, cleavage from the resin is performed, often using a mixture of solvents such as acetonitrile and water. High-performance liquid chromatography (HPLC) is then employed to purify the synthesized peptide, ensuring high purity levels necessary for biological studies .

Molecular Structure Analysis

Structure

The molecular structure of beta-Amyloid (1-11) consists of a linear chain of eleven amino acids: aspartic acid, glutamic acid, valine, phenylalanine, tyrosine, serine, glycine, alanine, proline, threonine, and leucine. The specific arrangement and interactions between these amino acids contribute to its propensity to aggregate into fibrillar structures.

Data

The molecular weight of beta-Amyloid (1-11) is approximately 1,200 Da. The peptide's sequence influences its secondary structure, which may include random coil or alpha-helical conformations under certain conditions .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-11) can undergo various chemical reactions that lead to its aggregation. These include oxidation reactions that can modify side chains and promote intermolecular interactions that facilitate fibril formation. Additionally, beta-Amyloid can interact with metal ions such as copper and zinc, which may influence its aggregation behavior.

Technical Details

The aggregation process typically involves nucleation followed by elongation phases. Techniques such as atomic force microscopy have been utilized to visualize these aggregates at different stages .

Mechanism of Action

Process

The mechanism by which beta-Amyloid (1-11) exerts its effects on neuronal cells involves its ability to aggregate and form oligomers that disrupt cellular membranes and interfere with synaptic function. These oligomers can induce oxidative stress and inflammation within neural tissues.

Data

Studies have indicated that even small aggregates can be neurotoxic and contribute to synaptic dysfunction observed in Alzheimer's disease models . The precise pathways through which these aggregates exert toxicity are still under investigation but involve complex interactions with cellular receptors and signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-11) is typically a white powder at room temperature and is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water. Its stability can be influenced by pH and temperature conditions.

Chemical Properties

The peptide exhibits amphiphilic characteristics due to its hydrophobic amino acid residues interspersed with polar ones. This property facilitates its aggregation behavior in aqueous environments .

Relevant data indicates that beta-Amyloid peptides tend to form higher-order structures under physiological conditions, contributing to their pathological roles in neurodegeneration.

Applications

Scientific Uses

Beta-Amyloid (1-11) serves as a critical tool in Alzheimer's disease research. It is used for:

  • Studying Aggregation Dynamics: Understanding how small peptides aggregate into larger fibrils.
  • Drug Development: Screening potential therapeutic agents that can inhibit aggregation or promote clearance.
  • Biomarker Research: Investigating its role as a biomarker for early diagnosis of Alzheimer's disease through plasma measurements .
Introduction to Beta-Amyloid (1-11) in Alzheimer’s Disease

Historical Context of Beta-Amyloid in Alzheimer’s Pathogenesis

The amyloid hypothesis, first formally proposed in 1992, positioned β-amyloid (Aβ) aggregates as the central driver of Alzheimer's disease (AD) pathology [5] [8]. Early biochemical characterization identified Aβ as a 4-kDa peptide derived from amyloid precursor protein (APP), with full-length isoforms (Aβ40/42) becoming the primary research focus due to their presence in senile plaques [1] [9]. For decades, scientific attention centered on the hydrophobic C-terminal domains (e.g., residues 31-42) believed to mediate Aβ aggregation and neurotoxicity. The N-terminal region (1-11) was largely overlooked until the 2000s, when research revealed its critical role in mediating Aβ solubility, immunogenicity, and inflammatory interactions [6] [10]. This shift recognized that the N-terminal domain, though not directly involved in β-sheet formation, significantly influences Aβ's pathophysiological behavior through distinct mechanisms.

Structural and Functional Significance of the N-Terminal Region (1-11)

The beta-amyloid (1-11) fragment encompasses the first 11 amino acids (DAEFRHDSGYE) of full-length Aβ peptides. This hydrophilic domain exhibits structural plasticity, adopting different conformations depending on environmental conditions:

  • Solvent-dependent folding: In aqueous environments, NMR studies show residues 1-11 maintain unstructured configurations, while membrane-mimetic environments induce helical turns between residues 5-8 [2].
  • Charge distribution: The domain contains three anionic residues (Glu3, Asp7, Glu11) crucial for electrostatic interactions. Mutational studies demonstrate that altering this charge distribution disrupts Aβ's binding to coagulation factors [6] [10].
  • Post-translational modifications: Site-specific modifications include pyroglutamation at Glu3 and Glu11, enhancing aggregation propensity and resistance to degradation [2] [9].

Table 1: Key Structural Features of Beta-Amyloid (1-11)

PositionAmino AcidStructural RoleFunctional Consequence
1Asp (D)N-terminal chargeInfluences solubility & clearance
3Glu (E)Anionic residueMediates receptor interactions
7Asp (D)Charge centerCritical for contact system activation
11Glu (E)C-terminal chargeStabilizes domain conformation

Functionally, this domain acts as an immunodominant epitope, with antibodies against the N-terminus demonstrating higher plaque-binding efficiency than those targeting central or C-terminal regions [9]. Biophysical studies reveal that residues 1-11 enhance Aβ solubility and delay aggregation kinetics by shielding hydrophobic C-terminal domains [2] [4]. The region also contains metal-binding sites (Cu²⁺/Zn²⁺) between Asp1-His6-His13 that may contribute to oxidative stress in AD brains [9].

Role of Beta-Amyloid (1-11) in Amyloid Cascade Hypothesis Revisions

The amyloid cascade hypothesis originally proposed fibrillar Aβ deposition as the primary trigger for tau pathology and neurodegeneration [5] [7]. However, clinical-pathological discrepancies revealed weak correlations between plaque burden and cognitive decline, prompting reevaluation of the hypothesis [1] [7]. Research on beta-amyloid (1-11) contributed significantly to three paradigm shifts:

  • Soluble oligomer paradigm: Investigations revealed that the N-terminal domain remains exposed in soluble oligomers, enabling interactions with neuronal receptors (e.g., PrPᴬᴮ) and synaptic toxicity independent of fibril formation [4] [8].

  • Inflammatory amplification: The 1-11 domain was identified as the critical site for contact system activation. Through its anionic residues, it binds Factor XII and triggers proteolytic cascades leading to bradykinin release, inflammation, and vascular dysfunction [6] [10].

Table 2: Experimental Evidence for Region 1-11 in Contact System Activation

Aβ Fragment TestedHK CleavageBradykinin ReleaseDependence on Factor XII
Full-length Aβ (1-42)++++++Yes
Fragment 1-11++++++Yes
Fragment 12-28--N/A
Fragment 25-35--N/A
Scrambled 1-11--N/A

Data adapted from [6] [10]

  • Therapeutic targeting implications: The identification of 1-11's role in inflammation rationalized the clinical failures of C-terminal targeting drugs and supported N-terminal-directed immunotherapies. Antibodies like donanemab specifically recognize pyroglutamated forms of the N-terminus, enhancing plaque clearance without directly inhibiting oligomerization [8] [9]. These findings collectively refined the amyloid hypothesis to incorporate early non-fibrillar mechanisms mediated by the N-terminal domain, positioning soluble Aβ species and their interactions as upstream drivers of pathology [7] [8].

Properties

CAS Number

190436-05-6

Product Name

beta-Amyloid (1-11)

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

Molecular Formula

C₅₆H₇₆N₁₆O₂₂

Molecular Weight

1325.30

InChI

InChI=1S/C56H76N16O22/c1-27(64-47(85)32(57)21-44(80)81)46(84)66-34(13-15-42(76)77)50(88)69-37(18-28-6-3-2-4-7-28)52(90)67-33(8-5-17-61-56(58)59)49(87)70-38(20-30-23-60-26-63-30)53(91)71-39(22-45(82)83)54(92)72-40(25-73)48(86)62-24-41(75)65-36(19-29-9-11-31(74)12-10-29)51(89)68-35(55(93)94)14-16-43(78)79/h2-4,6-7,9-12,23,26-27,32-40,73-74H,5,8,13-22,24-25,57H2,1H3,(H,60,63)(H,62,86)(H,64,85)(H,65,75)(H,66,84)(H,67,90)(H,68,89)(H,69,88)(H,70,87)(H,71,91)(H,72,92)(H,76,77)(H,78,79)(H,80,81)(H,82,83)(H,93,94)(H4,58,59,61)/t27-,32-,33-,34-,35-,36-,37-,38-,39-,40-/m0/s1

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.